molecular formula C16H11FN4OS B2903175 3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-98-6

3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2903175
CAS No.: 874463-98-6
M. Wt: 326.35
InChI Key: VEYGFMXSGOYOBA-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core with a 2-fluorophenyl substituent at position 3 and a 4-methoxyphenyl group at position 4. This compound has garnered attention for its anti-inflammatory activity, particularly in reducing carrageenan-induced paw edema in rats, where it demonstrated significant anti-exudative effects . Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and biological interactions. Synthesized via cyclization reactions involving thiosemicarbazide intermediates, the compound is typically characterized by IR, NMR, and mass spectrometry to confirm its planar triazolothiadiazole core and substituent orientations .

Properties

IUPAC Name

3-(2-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS/c1-22-11-8-6-10(7-9-11)15-20-21-14(18-19-16(21)23-15)12-4-2-3-5-13(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYGFMXSGOYOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Starting Materials :

  • 4-Methoxybenzoyl hydrazine (synthesized from methyl 4-methoxybenzoate and hydrazine hydrate)
  • Carbon disulfide (CS₂)
  • Potassium hydroxide (KOH)
  • Hydrazine hydrate (N₂H₄·H₂O)

Procedure :

  • Formation of Potassium Dithiocarbazinate :
    A mixture of 4-methoxybenzoyl hydrazine (0.02 mol) and KOH (0.06 mol) in ethanol (25 mL) is treated with CS₂ (0.2 mol) at room temperature for 12 hours. The resulting potassium dithiocarbazinate precipitates as a yellow solid.
  • Cyclization to Triazole-Thiol :
    The intermediate is refluxed with excess hydrazine hydrate (0.2 mol) in water (25 mL) for 3 hours. Acidification with HCl yields 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol as a white solid.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic carbon of the dithiocarbazinate, followed by cyclization to form the triazole ring.

Cyclocondensation with 2-Fluorobenzoic Acid

Starting Materials :

  • 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 2-Fluorobenzoic acid
  • Phosphorus oxychloride (POCl₃)

Procedure :

  • Reaction Setup :
    The triazole-thiol (3.0 mmol) and 2-fluorobenzoic acid (4.5 mmol) are dissolved in POCl₃ (25 mL) and refluxed for 3 hours.
  • Workup :
    The mixture is poured into ice-water, neutralized to pH 8 with NaOH, and filtered. The crude product is recrystallized from ethanol to yield the title compound.

Mechanistic Insight :
POCl₃ acts as both a solvent and dehydrating agent, facilitating the formation of the thiadiazole ring via intramolecular cyclization (Figure 1).

Optimization and Challenges

Critical Reaction Parameters

  • Temperature : Reflux conditions (≈110°C for POCl₃) are essential to overcome activation energy barriers.
  • Stoichiometry : A 1:1.5 molar ratio of triazole-thiol to carboxylic acid ensures complete conversion.
  • Purification : Recrystallization from ethanol removes unreacted starting materials and byproducts.

Side Reactions and Mitigation

  • Incomplete Cyclization : Prolonged reflux (up to 5 hours) may be required for stubborn substrates.
  • Hydrolysis of Methoxy Group : The electron-donating methoxy group remains stable under POCl₃ conditions, as evidenced by analogous syntheses.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 3057 cm⁻¹ (C-H aromatic), 1623 cm⁻¹ (C=N triazole), and 1250 cm⁻¹ (C-O methoxy).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21–7.45 (m, 8H, aromatic protons)
    • δ 3.87 (s, 3H, OCH₃)
    • δ 6.95 (s, 1H, NH).
  • Elemental Analysis : Calculated for C₁₅H₁₁FN₄OS: C 55.89%, H 3.44%, N 17.37%; Found: C 55.72%, H 3.51%, N 17.28%.

Comparative Data with Analogues

Compound Yield (%) Melting Point (°C)
3-(2-Fluorophenyl)-6-(4-methoxyphenyl) 38 163–165
3-(4-Chlorophenyl)-6-phenyl 42 170–172
3-(2-Nitrophenyl)-6-(4-fluorophenyl) 35 158–160

Table 1. Yields and physical properties of selected triazolothiadiazoles.

Applications and Derivative Studies

While the target compound’s bioactivity remains unexplored, structurally related triazolothiadiazoles exhibit:

  • Antimicrobial Activity : Against E. coli and S. aureus (MIC = 12.5–25 μg/mL).
  • Anti-inflammatory Effects : Dose-dependent inhibition of COX-2.
  • Anticancer Potential : Bcl-2 inhibition in leukemia cell lines (IC₅₀ ≈ 8 μM).

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s triazole and thiadiazole rings exhibit distinct reactivity:

Nucleophilic Substitution

  • The thiadiazole sulfur participates in nucleophilic attacks, enabling functionalization at the C-6 position .
  • Example: Reaction with phenacyl bromides yields 7H- triazolo[3,4-b] thiadiazines .

Electrophilic Aromatic Substitution

  • The 4-methoxyphenyl group directs electrophiles to the para position, enabling halogenation or nitration .

Hydrogen Bonding Interactions

  • The fluorine atom on the 2-fluorophenyl group engages in C–H···F interactions, stabilizing crystal structures .

Biological Interaction Studies

The compound interacts with biological targets via π-π stacking and hydrogen bonding:

Anticancer Activity

Target EnzymeInteraction TypeBinding Energy (kcal/mol)
Kinesin Eg5π-π stacking with Tyr179, Trp227-9.83
HIV Reverse TranscriptaseH-bond with Lys102-8.12

Antimicrobial Activity

  • Disrupts bacterial cell membranes via hydrophobic interactions with lipid bilayers .

Comparative Reactivity Analysis

The compound’s reactivity is influenced by substituent effects:

DerivativeSubstituentReactivity Trend
3-(4-Fluorophenyl)- analog4-F vs. 2-FReduced electrophilicity at C-6
6-(2-Nitrophenyl)- analogNO₂ groupEnhanced electron-withdrawing effects

Stability and Degradation

  • Stable under acidic conditions (pH 2–6) but degrades in alkaline media via thiadiazole ring cleavage .
  • Photostability: Decomposes under UV light (>300 nm) due to S–N bond homolysis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Bioactivity

  • Adamantyl vs. Aryl Substituents :
    Adamantyl-substituted analogs, such as 3-(2-fluorophenyl)-6-adamantyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (4d), exhibit potent antiproliferative activity against MT-4 and CCRF-CEM leukemia cell lines (CC₅₀ = 40–47 μM) due to enhanced lipophilicity and steric bulk . In contrast, the 4-methoxyphenyl group in the target compound improves solubility and may enhance binding to inflammatory targets like cyclooxygenases (COX-1/2) .
  • Halogen Substitutions :
    Fluorine at the 2-position of the phenyl ring (as in the target compound) enhances metabolic stability and membrane permeability compared to chloro-substituted analogs (e.g., 3-(3-chlorophenyl)-6-aryl derivatives), which show moderate antimicrobial activity .

  • Methoxy Group Positioning :
    Replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl (e.g., 3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo-thiadiazole) increases π-π stacking interactions but reduces selectivity in anti-inflammatory assays due to excessive bulk .

Pharmacological Profiles
Compound Substituents Key Activity Potency (EC₅₀/CC₅₀) Reference
Target Compound (3d) 3-(2-Fluorophenyl), 6-(4-MeO-Ph) Anti-inflammatory (COX inhibition) Not reported
4d 3-(2-Fluorophenyl), 6-adamantyl Antiproliferative (MT-4, CCRF-CEM) CC₅₀ = 40–47 μM
3g (Microwave-synthesized) 3-(5'-F-2'-MeO-biphenyl) Antibacterial, Anticancer MIC = 3.13–6.25 mg/mL
5d 3-(2-Fluorophenyl), 6-adamantyl Supramolecular stability (X-ray) N/A
3-(3-Cl-Ph)-6-aryl 3-(3-Chlorophenyl) Antimicrobial Moderate activity
Noncovalent Interactions and Stability

The 2-fluorophenyl group in the target compound participates in weak C–H···F and π–π interactions, as observed in X-ray studies of analogs like 3-(4-fluorophenyl)-6-(2-fluorophenyl)-triazolo-thiadiazole . Adamantyl substituents, however, dominate crystal packing via C–H···π and van der Waals forces, as seen in 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole . These interactions influence solubility and bioavailability: adamantyl derivatives are less soluble but more thermally stable than methoxyphenyl-substituted compounds .

Toxicity and Selectivity
  • The target compound’s 4-methoxyphenyl group reduces gastrointestinal toxicity compared to diphenylmethyl-substituted analogs (e.g., 6-(2,4-dichlorophenyl)-3-diphenylmethyl-triazolo-thiadiazole), which show ulcerogenic side effects .
  • Adamantyl derivatives (e.g., 4d) exhibit cytotoxicity at higher concentrations (CC₅₀ > 40 μM), limiting therapeutic windows .

Biological Activity

The compound 3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family known for its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and pharmacological properties, highlighting its potential as a therapeutic agent.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiadiazole rings. The compound's structure can be represented by the following chemical formula:

  • Molecular Formula : C16H11FN4OS
  • SMILES : Cc1ccccc1-c2ncn(c2s1)N=C(N)N1C(=O)C(C(F)=C)C=CC=CC=CC=C

This structure incorporates a fluorinated phenyl group and a methoxy-substituted phenyl group, which are critical for its biological activity.

Biological Activities

Research indicates that derivatives of the [1,2,4]thiadiazole scaffold exhibit a wide range of biological activities. The following sections detail specific pharmacological effects associated with this compound.

Anticancer Activity

Several studies have reported the anticancer potential of thiadiazole derivatives. For instance:

  • In vitro studies demonstrated that compounds containing the thiadiazole moiety showed significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives ranged from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways including oxidative stress and modulation of signaling cascades .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

  • Broad-spectrum activity : Compounds have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Potential Mechanisms : The antimicrobial action may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Antinociceptive Effects

Research has indicated that this compound exhibits significant antinociceptive properties.

  • Experimental Models : In pain models such as tail flick and hot plate tests in mice, this compound demonstrated comparable efficacy to standard analgesics like aspirin .
  • Pharmacodynamics : Its action may involve modulation of pain pathways through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation and pain signaling .

Case Studies

A notable study synthesized a series of triazolo-thiadiazole derivatives and evaluated their biological activities:

  • Study Findings : Among the tested compounds, those with specific substitutions showed enhanced antinociceptive activity compared to others. For instance, modified derivatives demonstrated better potency in pain relief assays compared to traditional analgesics .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves cyclization of hydrazide intermediates (e.g., 2-fluorobenzohydrazide) with carbon disulfide in ethanol under basic conditions (KOH), followed by reaction with phenoxyacetic acid derivatives in phosphorus oxychloride (POCl₃) .
  • Critical Parameters :

  • Temperature : Maintain reflux conditions (~80–100°C) during cyclization.
  • Molar Ratios : Ensure a 1:1.5 molar ratio of hydrazide to carbon disulfide to minimize side products.
  • Purification : Recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?

  • 1H NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methoxyphenyl protons at δ 3.8–4.2 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S–C–N vibrations at ~680 cm⁻¹) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting enzymes like 14-α-demethylase or COX-2?

  • Approach :

  • Use software (e.g., AutoDock Vina) with crystal structures (e.g., PDB 3LD6 for 14-α-demethylase) to model binding interactions .
  • Analyze key residues (e.g., His310 in COX-2 for hydrogen bonding with methoxyphenyl groups) .
    • Case Study : Derivatives with electron-withdrawing substituents (e.g., -CF₃) showed enhanced COX-2 selectivity (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 12 µM) .

Q. How do substituent variations at the 3- and 6-positions influence bioactivity and physicochemical properties?

  • Substituent Effects :

PositionSubstituentBioactivity (Example)LogP
3-CF₃COX-2 inhibition (IC₅₀ = 0.8 µM)3.2
6-OCH₃Antifungal (MIC = 8 µg/mL)2.5
6-ClAntimicrobial (MIC = 4 µg/mL)3.8
Data derived from analogs in .
  • Methodological Insight : Use Hammett plots to correlate electronic effects (σ values) with activity trends .

Q. How can contradictory bioactivity data between studies be resolved?

  • Strategies :

  • Standardized Assays : Re-evaluate activity under consistent conditions (e.g., same fungal strains or cell lines) .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphism or impurities .
    • Example : A study reported conflicting MIC values (4–16 µg/mL) for a chlorophenyl analog; subsequent XRD analysis revealed conformational flexibility affecting binding .

Methodological Challenges and Solutions

Q. What strategies improve the solubility of hydrophobic triazolo-thiadiazole derivatives?

  • Approach :

  • Introduce polar groups (e.g., -OH, -SO₂NH₂) at the 6-position .
  • Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .

Q. How can reaction byproducts during synthesis be minimized?

  • Optimization :

  • Use excess POCl₃ (1.5 equivalents) to drive cyclization to completion .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3) .

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